N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide
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Overview
Description
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide is a complex organic compound that features a combination of benzenesulfonyl, furan, and ethanediamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a furan derivative to form an intermediate, which is then reacted with ethanediamide and a phenylpropyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The ethanediamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzenesulfonyl group can yield benzene derivatives .
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in electron transfer reactions, affecting cellular processes. The ethanediamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-propyloxamide
- N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide
- N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-(3-phenylpropyl)ethanediamide
Uniqueness
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N2O5S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide |
InChI |
InChI=1S/C23H24N2O5S/c26-22(24-15-7-11-18-9-3-1-4-10-18)23(27)25-17-21(20-14-8-16-30-20)31(28,29)19-12-5-2-6-13-19/h1-6,8-10,12-14,16,21H,7,11,15,17H2,(H,24,26)(H,25,27) |
InChI Key |
NSDOGSBXASHDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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